4-(1,3-benzodioxol-5-ylcarbonyl)morpholine
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Overview
Description
4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine is an organic compound with the molecular formula C12H13NO4 It features a morpholine ring bonded to a benzodioxole moiety via a carbonyl group
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzodioxole ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in the active site of enzymes, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine can be compared with other similar compounds, such as:
- 4-(6-chloro-pyridazin-3-yl)morpholine
- 4-(3-trimethylsilanylethynyl-pyridin-2-yl)morpholine
- 4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine
- 4-(3-iodo-pyridin-2-yl)morpholine
These compounds share the morpholine ring but differ in the substituents attached to it. The unique combination of the benzodioxole moiety and the morpholine ring in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(13-3-5-15-6-4-13)9-1-2-10-11(7-9)17-8-16-10/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOZHSSMPMWZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50981017 |
Source
|
Record name | (2H-1,3-Benzodioxol-5-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50981017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63916-59-6 |
Source
|
Record name | Morpholine, 4-(1,3-benzodioxol-5-ylcarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063916596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H-1,3-Benzodioxol-5-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50981017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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